Lipophilicity & TPSA vs. Core Scaffolds
Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate exhibits a calculated LogP of 1.27 and TPSA of 50.36 Ų . This represents a substantial increase in lipophilicity compared to the unsubstituted 2-azabicyclo[2.1.1]hexane core (LogP 0.22) and a significant shift from the isomeric 3-azabicyclo[3.1.0]hexane core (LogP 0.22) . The benzyl carbamate moiety adds approximately 1 log unit of lipophilicity, which can critically influence membrane permeability and off-target binding in cellular assays.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 1.27, TPSA = 50.36 Ų |
| Comparator Or Baseline | 2-azabicyclo[2.1.1]hexane (cLogP = 0.22); 3-azabicyclo[3.1.0]hexane (cLogP = 0.22) |
| Quantified Difference | ΔLogP ≈ +1.05 (vs. core scaffolds); ΔTPSA ≈ +38 Ų |
| Conditions | Calculated using ACD/Labs Percepta platform or vendor-provided computational data. |
Why This Matters
Higher LogP enhances passive membrane permeability, which is advantageous for intracellular or CNS targets, while the moderate TPSA maintains some polarity for solubility, offering a balanced profile distinct from the more hydrophilic core scaffolds.
